molecular formula C5H10O4 B12949434 5-Methyltetrahydrofuran-2,3,4-triol

5-Methyltetrahydrofuran-2,3,4-triol

Cat. No.: B12949434
M. Wt: 134.13 g/mol
InChI Key: MKMRBXQLEMYZOY-UHFFFAOYSA-N
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Description

5-Methyltetrahydrofuran-2,3,4-triol is an organic compound with the molecular formula C(5)H({10})O(_4) It is a derivative of tetrahydrofuran, featuring a methyl group and three hydroxyl groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyltetrahydrofuran-2,3,4-triol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 5-methylfuran.

    Hydroxylation: The furan ring undergoes hydroxylation at the 2, 3, and 4 positions. This can be achieved using reagents like osmium tetroxide (OsO(_4)) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

    Reduction: The intermediate product is then reduced to form the tetrahydrofuran ring. This step can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts for selective hydroxylation is also explored to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyltetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: LiAlH(_4), sodium borohydride (NaBH(_4)).

    Substitution: SOCl(_2), phosphorus tribromide (PBr(_3)).

Major Products

    Oxidation: 5-Methyltetrahydrofuran-2,3,4-trione.

    Reduction: 5-Methyltetrahydrofuran.

    Substitution: 5-Methyl-2,3,4-trichlorotetrahydrofuran.

Scientific Research Applications

5-Methyltetrahydrofuran-2,3,4-triol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyltetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2,3,4-triol: Lacks the methyl group at the 5-position.

    5-Methyltetrahydrofuran-2,3-diol: Lacks one hydroxyl group compared to 5-Methyltetrahydrofuran-2,3,4-triol.

    5-Methyltetrahydrofuran-2,4-diol: Another derivative with different hydroxylation pattern.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.

Properties

IUPAC Name

5-methyloxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRBXQLEMYZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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